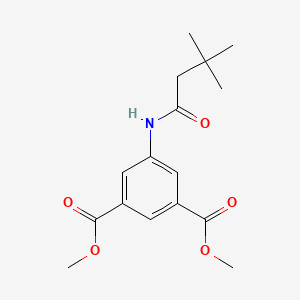![molecular formula C19H14Cl2N2O3S B11158550 (2R)-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11158550.png)
(2R)-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-2-PHENYLACETIC ACID is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a thiazole ring, a phenylacetic acid moiety, and a dichlorophenyl group
Preparation Methods
The synthesis of 2-{[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-2-PHENYLACETIC ACID involves several steps. One common method starts with the preparation of 2,6-dichlorophenylacetic acid, which is then reacted with thioamide to form the thiazole ring. The final step involves the formylation of the thiazole ring and subsequent reaction with phenylacetic acid to form the target compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-2-PHENYLACETIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and phenylacetic acid derivatives. Compared to these compounds, 2-{[2-(2,6-DICHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]FORMAMIDO}-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- Diclofenac
- 2,6-Dichlorophenylacetic acid
- Thiazole-based drugs
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H14Cl2N2O3S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(2R)-2-[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-10-16(27-18(22-10)14-12(20)8-5-9-13(14)21)17(24)23-15(19(25)26)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,23,24)(H,25,26)/t15-/m1/s1 |
InChI Key |
ZLVXKHSCNMLHMV-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158476.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11158477.png)
![ethyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11158485.png)
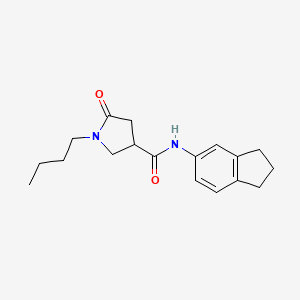
![2-amino-7-[(2-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11158502.png)
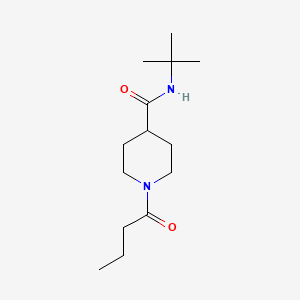
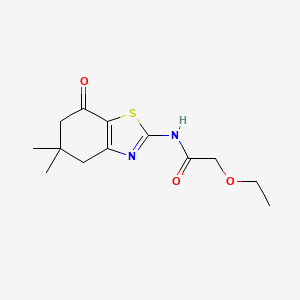
![ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158532.png)
![3-methyl-1-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158536.png)
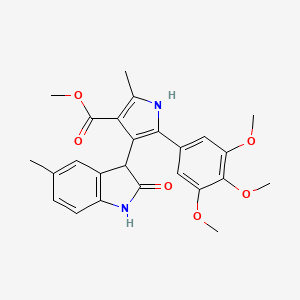
![4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11158545.png)
![2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid](/img/structure/B11158558.png)
![(2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11158562.png)
